2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride
CAS No.: 5561-89-7
Cat. No.: VC18431058
Molecular Formula: C22H30ClNO4
Molecular Weight: 407.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5561-89-7 |
|---|---|
| Molecular Formula | C22H30ClNO4 |
| Molecular Weight | 407.9 g/mol |
| IUPAC Name | 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride |
| Standard InChI | InChI=1S/C22H29NO4.ClH/c1-5-23(6-2)15-16-27-22(24)21(17-7-11-19(25-3)12-8-17)18-9-13-20(26-4)14-10-18;/h7-14,21H,5-6,15-16H2,1-4H3;1H |
| Standard InChI Key | UGGLVRAINGSVBP-UHFFFAOYSA-N |
| Canonical SMILES | CC[NH+](CC)CCOC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.[Cl-] |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Formula
The compound’s molecular formula is C₂₂H₃₀ClNO₄, with a molecular weight of 407.9 g/mol. Its IUPAC name, 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride, reflects its bifunctional structure:
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A diethylazanium moiety (quaternary ammonium group) linked via an ethyleneoxy spacer.
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A bis(4-methoxyphenyl)acetyl ester group contributing aromaticity and steric bulk.
The canonical SMILES string, CCNH+CCOC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.[Cl-], confirms the connectivity of functional groups.
Structural Analysis
Key structural features include:
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Quaternary Ammonium Core: The positively charged nitrogen center enhances solubility in polar solvents and enables electrostatic interactions with anions.
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Aromatic Methoxy Groups: The 4-methoxyphenyl substituents may confer lipid solubility, influencing membrane permeability.
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Ester Linkage: The acetyloxyethyl bridge suggests susceptibility to hydrolysis under acidic or alkaline conditions.
Physicochemical Properties
Solubility and Stability
While experimental data are unavailable, analog-based predictions suggest:
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Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ionic quaternary ammonium group. Limited solubility in nonpolar solvents.
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Stability: Likely stable under neutral conditions but prone to hydrolysis in extremes of pH, particularly at the ester linkage.
Spectroscopic Signatures
Hypothetical spectroscopic profiles include:
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¹H NMR: Signals at δ 3.7–3.8 ppm (methoxy protons), δ 4.2–4.4 ppm (ethyleneoxy spacer), and δ 7.0–7.2 ppm (aromatic protons).
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IR: Stretches at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O of methoxy groups).
Synthesis and Manufacturing
Proposed Synthetic Route
A plausible synthesis involves:
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Acylation of Ethylene Glycol: Reaction of 2,2-bis(4-methoxyphenyl)acetic acid with ethylene glycol under Steglich esterification conditions.
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Quaternization: Treatment of the ester intermediate with diethylamine and subsequent alkylation with methyl chloride to form the azanium center.
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Ion Exchange: Precipitation of the chloride salt via metathesis with NaCl.
Purification and Characterization
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Chromatography: Silica gel column chromatography for intermediate purification.
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Recrystallization: Final product recrystallized from ethanol/water mixtures.
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Mass Spectrometry: ESI-MS expected to show a molecular ion peak at m/z 407.9 [M-Cl]⁺.
Research Gaps and Future Directions
Unexplored Properties
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Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
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Biological Activity: In vitro assays against microbial strains and cancer cell lines.
Computational Modeling
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Molecular Dynamics: Simulations to predict membrane interaction mechanisms.
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QSAR Studies: Correlation of structural features with surfactant efficacy.
| Property | Value | Source |
|---|---|---|
| CAS No. | 5561-89-7 | |
| Molecular Formula | C₂₂H₃₀ClNO₄ | |
| Molecular Weight | 407.9 g/mol | |
| IUPAC Name | 2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride | |
| Canonical SMILES | CCNH+CCOC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.[Cl-] |
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